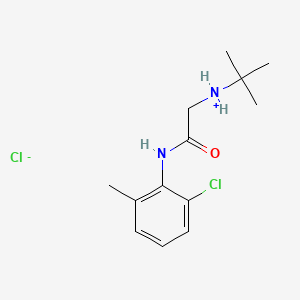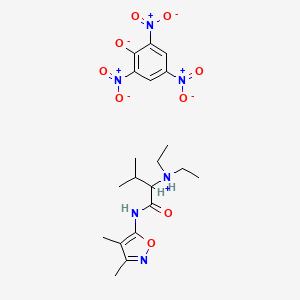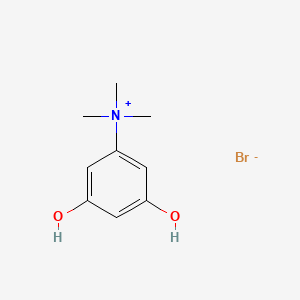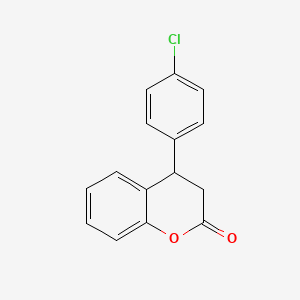
4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one is a chemical compound that belongs to the class of chromenones It is characterized by the presence of a chlorophenyl group attached to the chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Substituted chromenones with various functional groups.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has a different core structure.
4-Chlorophenyl azide: Contains the chlorophenyl group but differs in functional groups and reactivity.
Bis(4-chlorophenyl) sulfone: Similar in having chlorophenyl groups but differs in overall structure and applications.
Uniqueness
4-(4-Chlorophenyl)-3,4-dihydrochromen-2-one is unique due to its chromenone core, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C15H11ClO2 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11ClO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2 |
Clé InChI |
QTCQBQOILXYCEB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

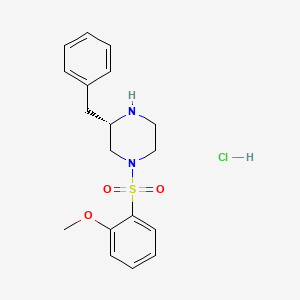
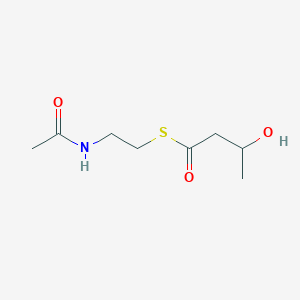
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)

![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)


